1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea
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Description
1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea is a useful research compound. Its molecular formula is C18H22ClN3O3S and its molecular weight is 395.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
Researchers have reported on the synthesis of novel classes of compounds, including urea derivatives, which are structurally related to the query compound. For example, the synthesis of symmetrical urea derivatives through a series of chemical transformations starting from methyl ester functionalities has been detailed (Gani Koza & M. Balcı, 2011). This research illustrates the chemical versatility and potential of urea derivatives in creating complex molecules.
Anticancer Applications
The design and synthesis of molecules with potential therapeutic applications, particularly as kinase inhibitors, have been explored. For instance, the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, which shares structural motifs with the query compound, highlights the relevance of urea derivatives in medicinal chemistry (Zecheng Chen et al., 2010). Such compounds are of interest for their antiproliferative effects against cancer cells.
Enzyme Inhibition for Neurodegenerative Disorders
Urea derivatives have also been investigated for their enzyme inhibitory activities, relevant to treating neurodegenerative disorders. Research into flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas demonstrated potential as acetylcholinesterase inhibitors, suggesting a therapeutic approach for diseases like Alzheimer's (J. Vidaluc et al., 1995).
Novel Antiparkinsonian Agents
The synthesis of thiazolyl urea derivatives as novel antiparkinsonian agents indicates the potential of urea derivatives in addressing Parkinson's disease through modulation of neuroprotective and antioxidant pathways (F. Azam et al., 2012). This research underscores the diversity of biological activities that can be targeted with structurally sophisticated urea derivatives.
Chemical Modifications and Reactions
Studies on the chloroalkylation of furans and their reactions to form various heterocyclic compounds further demonstrate the chemical utility and reactivity of furan-containing urea derivatives. Such reactions are foundational for synthesizing pharmacologically active molecules or intermediates (L. M. Pevzner, 2008).
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3S/c1-24-16-5-4-13(19)11-14(16)21-18(23)20-12-15(17-3-2-8-25-17)22-6-9-26-10-7-22/h2-5,8,11,15H,6-7,9-10,12H2,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBIWFYFOKAYAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC(C2=CC=CO2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.